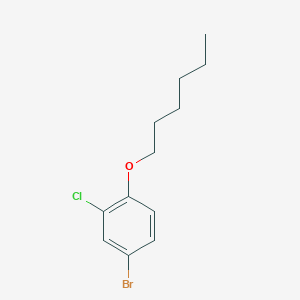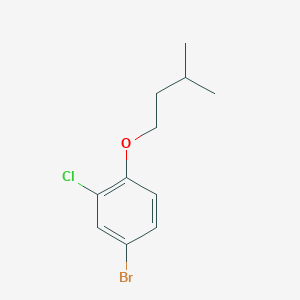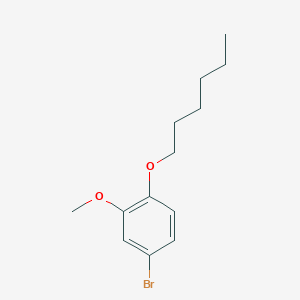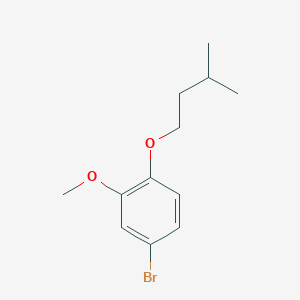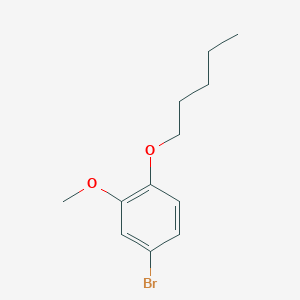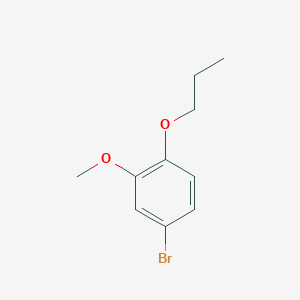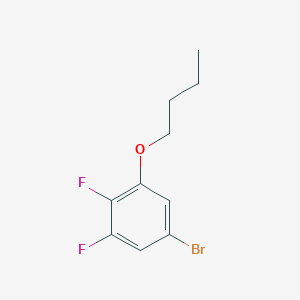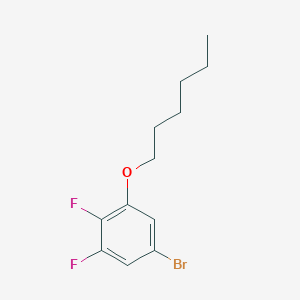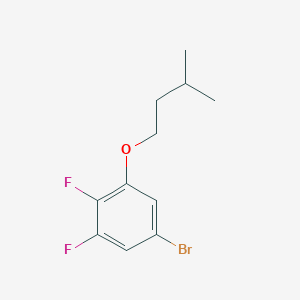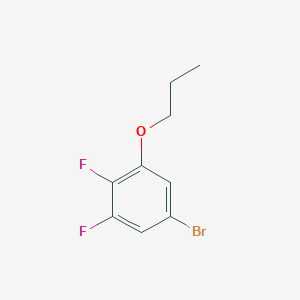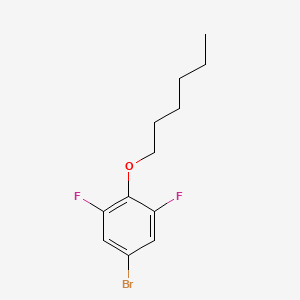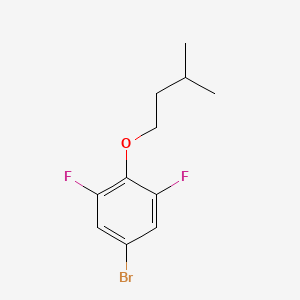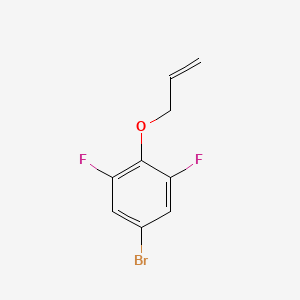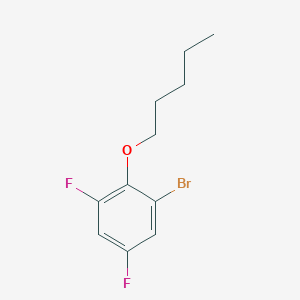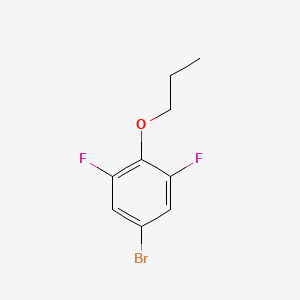
5-Bromo-1,3-difluoro-2-propoxybenzene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-Bromo-1,3-difluoro-2-propoxybenzene is an organic compound with the molecular formula C9H9BrF2O. It is a derivative of benzene, where the benzene ring is substituted with bromine, fluorine, and propoxy groups. This compound is of interest in various fields of chemical research due to its unique structural properties and reactivity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-1,3-difluoro-2-propoxybenzene typically involves the bromination and fluorination of a suitable benzene derivative followed by the introduction of the propoxy group. One common method involves the following steps:
Bromination: A benzene derivative is brominated using bromine or a brominating agent in the presence of a catalyst.
Fluorination: The brominated intermediate is then subjected to fluorination using a fluorinating agent such as hydrogen fluoride or a fluorine-containing compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of each step.
化学反应分析
Types of Reactions
5-Bromo-1,3-difluoro-2-propoxybenzene undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling, where the bromine atom is replaced by an aryl or vinyl group in the presence of a palladium catalyst.
Oxidation and Reduction: The propoxy group can undergo oxidation to form corresponding aldehydes or acids, and reduction to form alcohols.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Electrophilic Substitution: Reagents such as aluminum chloride or iron(III) chloride in non-polar solvents.
Coupling Reactions: Palladium catalysts, boronic acids, and bases such as potassium carbonate in organic solvents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling yields biaryl compounds, while nucleophilic substitution can yield ethers or amines.
科学研究应用
5-Bromo-1,3-difluoro-2-propoxybenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored as a precursor for the development of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 5-Bromo-1,3-difluoro-2-propoxybenzene involves its interaction with specific molecular targets. The bromine and fluorine atoms can participate in halogen bonding, while the propoxy group can engage in hydrogen bonding and hydrophobic interactions. These interactions influence the compound’s reactivity and its ability to modulate biological pathways.
相似化合物的比较
Similar Compounds
- 5-Bromo-1,3-difluoro-2-methoxybenzene
- 5-Bromo-1,3-difluoro-2-ethoxybenzene
- 5-Bromo-1,3-difluoro-2-butoxybenzene
Uniqueness
5-Bromo-1,3-difluoro-2-propoxybenzene is unique due to the specific combination of bromine, fluorine, and propoxy groups on the benzene ring. This unique substitution pattern imparts distinct chemical and physical properties, making it valuable for targeted applications in research and industry.
属性
IUPAC Name |
5-bromo-1,3-difluoro-2-propoxybenzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrF2O/c1-2-3-13-9-7(11)4-6(10)5-8(9)12/h4-5H,2-3H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKSUOXIHAGRDGG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=C(C=C(C=C1F)Br)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrF2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.07 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
